KIF18A-IN-10

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

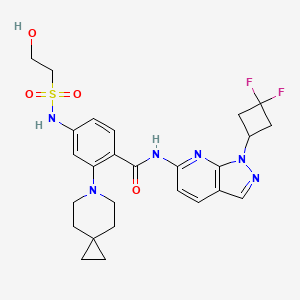

C26H30F2N6O4S |

|---|---|

Molekulargewicht |

560.6 g/mol |

IUPAC-Name |

2-(6-azaspiro[2.5]octan-6-yl)-N-[1-(3,3-difluorocyclobutyl)pyrazolo[3,4-b]pyridin-6-yl]-4-(2-hydroxyethylsulfonylamino)benzamide |

InChI |

InChI=1S/C26H30F2N6O4S/c27-26(28)14-19(15-26)34-23-17(16-29-34)1-4-22(30-23)31-24(36)20-3-2-18(32-39(37,38)12-11-35)13-21(20)33-9-7-25(5-6-25)8-10-33/h1-4,13,16,19,32,35H,5-12,14-15H2,(H,30,31,36) |

InChI-Schlüssel |

JKYUWOONBCWYMP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC12CCN(CC2)C3=C(C=CC(=C3)NS(=O)(=O)CCO)C(=O)NC4=NC5=C(C=C4)C=NN5C6CC(C6)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Mechanism of Action of KIF18A-IN-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KIF18A-IN-10 is a potent inhibitor of the mitotic kinesin KIF18A, a motor protein essential for the proper alignment of chromosomes during cell division. This technical guide delineates the mechanism of action of this compound, positioning it as a promising therapeutic agent for cancers characterized by chromosomal instability (CIN). By inhibiting the ATPase activity of KIF18A, this compound disrupts chromosome congression, leading to a prolonged mitotic arrest and subsequent apoptotic cell death, particularly in rapidly dividing cancer cells. This document provides a comprehensive overview of the biochemical and cellular effects of KIF18A inhibition, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and processes.

Introduction to KIF18A

Kinesin family member 18A (KIF18A) is a plus-end directed motor protein that plays a critical role in mitosis.[1] Its primary function is to regulate the dynamics of kinetochore microtubules, ensuring the precise alignment of chromosomes at the metaphase plate before their segregation into daughter cells.[1][2] KIF18A achieves this by moving along spindle microtubules towards their plus ends, where it suppresses microtubule growth and dampens chromosome oscillations.[3][4] In cancer, particularly in tumors with high levels of chromosomal instability, cancer cells exhibit a heightened dependency on KIF18A for their proliferation and survival.[5] This selective dependency makes KIF18A an attractive target for anticancer therapies.[6]

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor designed to specifically target the motor domain of KIF18A. Its inhibitory action is central to its potential as an anticancer agent.

Biochemical Potency

This compound demonstrates potent inhibition of KIF18A's ATPase activity. The half-maximal inhibitory concentration (IC50) is a key metric for its biochemical potency.

| Compound | Target | IC50 (nM) | Assay Type |

| This compound | KIF18A | 23.8 | Not Specified |

Table 1: Biochemical potency of this compound against KIF18A.[7]

Other known KIF18A inhibitors have been characterized using microtubule-stimulated ATPase assays, providing a reference for the potency of this class of compounds.

| Compound | Target | IC50 (nM) | Assay Type |

| KIF18A-IN-3 | KIF18A | 61 | Not Specified |

| KIF18A-IN-4 | KIF18A | 6160 | Not Specified |

| ATX020 | KIF18A | 14 | ATPase activity |

| Compound 3 | KIF18A | 8.2 | Microtubule-stimulated ATPase |

| Sovilnesib | KIF18A | 41.3 | Microtubule-stimulated ATPase |

Table 2: Biochemical potency of other KIF18A inhibitors.[8][9][10][11]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the ATPase activity of KIF18A. This enzymatic activity is crucial for the motor function of KIF18A, which involves moving along microtubules.

Figure 1: Inhibition of KIF18A's core motor function.

By inhibiting ATP hydrolysis, this compound effectively stalls the KIF18A motor protein on the microtubule, preventing it from reaching the plus ends to perform its regulatory function. This leads to a cascade of cellular consequences.

Cellular Consequences of KIF18A Inhibition

The inhibition of KIF18A by this compound triggers a series of events within the cell, particularly during mitosis.

References

- 1. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]

- 3. pnas.org [pnas.org]

- 4. Abstract PR001: KIF18A inhibition, via ATX020, leads to mitotic arrest and robust anti-tumor activity through a synthetic lethal interaction with chromosome instability | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 5. reactionbiology.com [reactionbiology.com]

- 6. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]

- 7. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KIF18A promotes head and neck squamous cell carcinoma invasion and migration via activation of Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]

- 11. researchgate.net [researchgate.net]

KIF18A-IN-10: A Selective Inhibitor of the Mitotic Kinesin KIF18A for Chromosomally Unstable Cancers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kinesin family member 18A (KIF18A) has emerged as a compelling therapeutic target in oncology, particularly for tumors characterized by chromosomal instability (CIN). KIF18A, a plus-end directed motor protein, is crucial for the proper alignment of chromosomes during mitosis.[1] While largely dispensable for normal cell division, cancer cells with high levels of CIN exhibit a synthetic lethal relationship with the inhibition of KIF18A, leading to mitotic arrest and subsequent cell death.[2][3] This selective vulnerability presents a promising therapeutic window for the development of targeted cancer therapies. This technical guide focuses on KIF18A-IN-10, a potent and selective small-molecule inhibitor of KIF18A, providing a comprehensive overview of its mechanism of action, quantitative data, and the experimental protocols utilized in its characterization.

Introduction to KIF18A

KIF18A is a member of the kinesin-8 family of motor proteins that utilizes ATP hydrolysis to move along microtubules.[1][4] Its primary role during mitosis is to regulate the dynamics of kinetochore microtubules, ensuring the precise alignment of chromosomes at the metaphase plate.[5] Dysregulation of KIF18A is frequently observed in various cancers and is often associated with tumor progression and poor prognosis.[4] The dependency of CIN cancer cells on KIF18A for survival makes it an attractive target for therapeutic intervention.[6][7]

This compound: A Potent and Selective Inhibitor

This compound (also referred to as Compound 24) is a small-molecule inhibitor designed to selectively target the ATPase activity of KIF18A.[8][9] By inhibiting KIF18A, this compound disrupts chromosome congression, leading to the activation of the spindle assembly checkpoint, prolonged mitotic arrest, and ultimately, apoptosis in cancer cells with high chromosomal instability.[10]

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant KIF18A inhibitors for comparative analysis.

Table 1: In Vitro Potency of this compound

| Compound | Assay Type | IC50 (nM) | Cell Lines | Reference |

| This compound | KIF18A ATPase Activity | 23.8 | - | [8] |

| This compound | KIF18A ATPase Activity | 3.8 | - | [9] |

| This compound | Cell Viability | < 100 | OVCAR3, MDA-MB-157 | [8] |

Note: Discrepancies in reported IC50 values may be due to different experimental conditions or assay formats.

Table 2: Comparative In Vitro Potency of Other KIF18A Inhibitors

| Compound | Synonym | IC50 (nM) | Assay Type | Reference |

| KIF18A-IN-1 | Compound C9 | 5.09 - 20.9 | Cell Viability | [11] |

| KIF18A-IN-4 | - | 6160 | KIF18A ATPase Activity | [12] |

| KIF18A-IN-6 | VLS-1488 | 16 | KIF18A ATPase Activity | [13] |

| VLS-1272 | KIF18A-IN-7 | 41 | KIF18A ATPase Activity | [14] |

| AM-9022 | - | 45 (EC50) | Cell Growth | [15] |

| BTB-1 | - | 1690 | KIF18A ATPase Activity | [12] |

Mechanism of Action and Signaling Pathways

KIF18A inhibition by compounds like this compound leads to a cascade of events within chromosomally unstable cancer cells, ultimately resulting in cell death. The proposed mechanism and associated signaling pathways are depicted below.

Experimental Protocols

This section details the methodologies for key experiments used to characterize KIF18A inhibitors.

KIF18A ATPase Activity Assay

This biochemical assay quantifies the inhibitory effect of a compound on the ATP hydrolysis activity of the KIF18A motor domain.

Methodology:

-

Recombinant KIF18A motor domain protein is purified.

-

Taxol-stabilized microtubules are polymerized from purified tubulin.

-

The assay is performed in a microplate format. Each well contains KIF18A, microtubules, and ATP in an appropriate buffer.

-

This compound is added in a dose-response manner to different wells.

-

The reaction is incubated at a controlled temperature to allow for ATP hydrolysis.

-

The amount of ADP produced is quantified using a commercial kit, such as the ADP-Glo™ Kinase Assay, which measures luminescence.

-

The data is normalized to controls (no inhibitor and no enzyme) and the IC50 value is calculated by fitting the data to a four-parameter logistic curve.[16]

Cell Viability and Proliferation Assays

These cell-based assays determine the effect of KIF18A inhibition on the growth and survival of cancer cell lines.

Methodology:

-

Cancer cell lines (e.g., OVCAR3, MDA-MB-157) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of this compound for a specified period (e.g., 72-120 hours).

-

Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence is read on a plate reader.

-

The EC50 or IC50 value is determined by plotting the percentage of viable cells against the log of the inhibitor concentration.

Mitotic Arrest Assay (Immunofluorescence)

This assay visualizes and quantifies the induction of mitotic arrest in cells treated with a KIF18A inhibitor.

Methodology:

-

Cells are grown on glass coverslips and treated with this compound or a vehicle control.

-

After the desired treatment time, cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).

-

Cells are incubated with a primary antibody against a mitotic marker, such as phospho-histone H3 (pH3).

-

Following washing, a fluorescently labeled secondary antibody is added.

-

DNA is counterstained with a fluorescent dye like DAPI.

-

Coverslips are mounted on slides and imaged using a fluorescence microscope.

-

The percentage of pH3-positive cells (mitotic index) is quantified to determine the extent of mitotic arrest.[16]

Selectivity Profile

A critical aspect of a targeted inhibitor is its selectivity. This compound and its analogs are reported to be highly selective for KIF18A over other kinesins and a broad panel of kinases, minimizing off-target effects.[12] This high selectivity is a key differentiator from broad-acting anti-mitotic agents and contributes to a potentially favorable therapeutic index.

In Vivo Studies

While specific in vivo data for this compound is not extensively published in the provided search results, related potent and selective KIF18A inhibitors have demonstrated significant anti-tumor activity in mouse xenograft models of human cancers, such as ovarian and breast cancer.[2] These studies typically involve the oral administration of the inhibitor and monitoring of tumor growth over time. Evidence of target engagement in vivo can be assessed by measuring mitotic markers like pH3 in tumor tissues.[17]

Conclusion

This compound is a potent and selective inhibitor of the mitotic kinesin KIF18A, representing a promising therapeutic agent for the treatment of cancers with high chromosomal instability. Its mechanism of action, centered on the disruption of mitotic progression in a vulnerable cancer cell population, offers a targeted approach with the potential for a wider therapeutic window compared to conventional chemotherapies. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working to advance KIF18A inhibitors into clinical applications. Further investigation into the in vivo efficacy, pharmacokinetics, and safety profile of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. ascopubs.org [ascopubs.org]

- 3. Exploration of inhibitors targeting KIF18A with ploidy-specific lethality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound | KIF18A抑制剂 | MCE [medchemexpress.cn]

- 10. Frontiers | Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells [frontiersin.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. genecards.org [genecards.org]

- 17. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of KIF18A-IN-10 on Mitotic Spindle Assembly: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The kinesin motor protein KIF18A is a critical regulator of chromosome alignment during mitosis. Its inhibition presents a promising therapeutic strategy for cancers characterized by chromosomal instability (CIN). This technical guide provides an in-depth analysis of the effects of KIF18A inhibition, exemplified by the potent and selective inhibitor KIF18A-IN-10, on mitotic spindle assembly. We will delve into the mechanism of action, present quantitative data from key experiments, provide detailed experimental protocols, and visualize complex pathways and workflows.

Introduction: KIF18A's Role in Mitotic Fidelity

KIF18A, a member of the kinesin-8 family of molecular motors, plays a pivotal role in ensuring the faithful segregation of chromosomes during cell division.[1] It functions as a plus-end directed motor protein that moves along kinetochore-microtubules (k-MTs) to the plus ends, where it fine-tunes microtubule dynamics.[2] This activity is crucial for dampening the oscillatory movements of chromosomes, thereby facilitating their proper alignment at the metaphase plate.[1][3] The precise alignment of chromosomes is a prerequisite for the satisfaction of the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that prevents premature entry into anaphase until all chromosomes are correctly attached to the mitotic spindle.[4][5]

In many cancer cells, particularly those exhibiting chromosomal instability (CIN), there is a heightened dependency on KIF18A to manage the chaotic mitotic environment.[6][7] This dependency creates a therapeutic window, making KIF18A an attractive target for anti-cancer drug development.[8][9]

Mechanism of Action: How this compound Disrupts Mitosis

This compound is a potent and selective small molecule inhibitor that targets the ATPase activity of the KIF18A motor domain. By binding to KIF18A, this compound prevents the hydrolysis of ATP, which is essential for the motor's movement along microtubules. This inhibition leads to a cascade of events that ultimately disrupt mitotic progression:

-

Impaired Chromosome Congression: Inhibition of KIF18A's motor activity prevents it from reaching the plus ends of k-MTs. This leads to a failure to suppress microtubule dynamics, resulting in hyper-oscillations of chromosomes and a failure to achieve proper alignment at the metaphase plate.[4]

-

Spindle Assembly Checkpoint (SAC) Activation: The persistent presence of improperly aligned chromosomes activates the SAC.[1][8] The SAC is a complex signaling pathway that inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[10]

-

Prolonged Mitotic Arrest: By inhibiting the APC/C, the SAC prevents the degradation of key mitotic proteins, such as Cyclin B1 and Securin. This leads to a prolonged arrest in mitosis.[6]

-

Induction of Apoptosis: If the mitotic arrest is sustained, the cell's apoptotic machinery is triggered, leading to programmed cell death.[1][11] This is often mediated by the degradation of pro-survival proteins like MCL-1.[6]

This mechanism of action is particularly effective in cancer cells with high levels of CIN, as they are more reliant on a fully functional KIF18A to navigate mitosis successfully.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Live-cell imaging; cell death assay [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Using Fluorescence Microscopy to Study Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A one step imaging assay to monitor cell cycle state and apoptosis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long-term Live-cell Imaging to Assess Cell Fate in Response to Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. AM-1882 | Kif18A inhibitor | Probechem Biochemicals [probechem.com]

- 10. Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Indirect Immunofluorescence for Monitoring Spindle Assembly and Disassembly in Yeast | Springer Nature Experiments [experiments.springernature.com]

KIF18A-IN-10: A Technical Guide to its Impact on Cell Cycle Progression in Tumor Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinesin family member 18A (KIF18A) is a plus-end directed motor protein crucial for the proper alignment of chromosomes at the metaphase plate during mitosis.[1] Its role in dampening chromosome oscillations is particularly critical in cells with chromosomal instability (CIN), a hallmark of many aggressive cancers.[2][3] Tumors with high CIN exhibit a dependency on KIF18A for successful cell division, making it a promising therapeutic target.[1][2][3] Small molecule inhibitors of KIF18A, such as KIF18A-IN-10 and its analogues, represent a novel class of anti-cancer agents that selectively target these chromosomally unstable tumor cells, inducing mitotic arrest and subsequent cell death.[1][2] This technical guide provides an in-depth overview of the mechanism of action of KIF18A inhibitors, their impact on cell cycle progression, and detailed protocols for assessing their cellular effects.

Mechanism of Action

KIF18A inhibitors function by disrupting the ATPase activity of the KIF18A motor domain, which is essential for its translocation along microtubules.[4][5] This inhibition prevents KIF18A from accumulating at the plus-ends of kinetochore microtubules.[6] The primary consequences of this inhibition in chromosomally unstable tumor cells are:

-

Defective Chromosome Congression: Inhibition of KIF18A leads to improper alignment of chromosomes at the metaphase plate, resulting in an increased number of misaligned chromosomes.[2][5]

-

Increased Spindle Length: KIF18A-inhibited cells often exhibit elongated mitotic spindles.[2]

-

Activation of the Spindle Assembly Checkpoint (SAC): The presence of improperly attached or tensionless kinetochores due to KIF18A inhibition leads to a sustained activation of the Spindle Assembly Checkpoint (SAC).[1][7]

-

Mitotic Arrest: Prolonged SAC activation prevents the cell from entering anaphase, leading to a G2/M cell cycle arrest.[1][2]

-

Apoptosis: If the mitotic arrest is prolonged, it ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][8]

This selective targeting of CIN-high cancer cells offers a therapeutic window, as normal, chromosomally stable cells are less dependent on KIF18A for mitotic progression and are therefore less sensitive to its inhibition.[2][4]

Signaling Pathway

The cellular response to KIF18A inhibition is primarily mediated by the Spindle Assembly Checkpoint (SAC). The following diagram illustrates the key events in this signaling cascade.

References

- 1. volastratx.com [volastratx.com]

- 2. static1.squarespace.com [static1.squarespace.com]

- 3. embopress.org [embopress.org]

- 4. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suppression of kinesin family member-18A diminishes progression and induces apoptotic cell death of gemcitabine-resistant cholangiocarcinoma cells by modulating PI3K/Akt/mTOR and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of KIF18A Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kinesin superfamily of motor proteins plays a crucial role in various cellular processes, with many members being essential for the proper execution of mitosis. KIF18A, a member of the kinesin-8 family, is a plus-end directed motor protein that utilizes the energy from ATP hydrolysis to move along microtubules.[1] A primary function of KIF18A is to regulate chromosome alignment at the metaphase plate, a critical step for accurate chromosome segregation during cell division.[1] In normal, euploid cells, KIF18A is not essential for viability. However, a significant subset of cancer cells, particularly those exhibiting chromosomal instability (CIN), demonstrate a strong dependency on KIF18A for their proliferation and survival.[2][3] This synthetic lethal relationship has positioned KIF18A as a compelling therapeutic target for the selective elimination of cancer cells with high CIN, a hallmark of many aggressive tumors such as high-grade serous ovarian cancer and triple-negative breast cancer. This technical guide provides an in-depth overview of the discovery and development of a representative KIF18A inhibitor, herein referred to as KIF18A-IN-10, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

The Discovery of this compound

The journey to identify potent and selective KIF18A inhibitors began with high-throughput screening (HTS) campaigns aimed at identifying small molecules that could disrupt the ATPase activity of the KIF18A motor domain.[2][3] These campaigns led to the discovery of initial hit compounds that were subsequently optimized through medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic properties.[2] One such optimized compound, VLS-1272, serves as a prime example of a KIF18A inhibitor and will be a focus of this guide.[4][5][6]

High-Throughput Screening and Hit Optimization

The discovery process typically involves the screening of large and diverse chemical libraries against the recombinant KIF18A motor domain in a microtubule-stimulated ATPase assay.[4][5] The ADP-Glo™ kinase assay is a commonly used platform for this purpose, as it provides a sensitive and robust method for measuring ADP production, a direct indicator of ATPase activity.[7] Hits from the HTS are then subjected to rigorous structure-activity relationship (SAR) studies to enhance their inhibitory activity against KIF18A while minimizing off-target effects on other kinesins and cellular components. This optimization process has led to the development of highly potent and selective inhibitors with sub-nanomolar binding affinities and long drug-target residence times.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for representative KIF18A inhibitors, demonstrating their potency and selectivity.

Table 1: In Vitro Potency of Representative KIF18A Inhibitors

| Compound | Target | Assay | IC50 (nM) | Reference |

| VLS-1272 | KIF18A | ATPase Assay (ADP-Glo™) | 41 | [8] |

| AM-1882 | KIF18A | ATPase Assay | 230 | [4] |

| AM-9022 | KIF18A | ATPase Assay | 47 | [5] |

| AM-5308 | KIF18A | ATPase Assay | 47 | [5] |

Table 2: Cellular Activity of VLS-1272 in CIN-High Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| JIMT-1 | Breast Cancer | Cell Viability | 0.0078 | [8] |

| NIH-OVCAR3 | Ovarian Cancer | Cell Viability | 0.0097 | [8] |

| HCC-15 | Breast Cancer | Cell Viability | 0.011 | [8] |

Table 3: In Vivo Efficacy of VLS-1272 in Xenograft Models

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |

| HCC15 Xenograft | 10 mg/kg, p.o. | 30 ± 15 | [8] |

| HCC15 Xenograft | 30 mg/kg, p.o. | 72 ± 6 | [8] |

| HCC15 Xenograft | 60 mg/kg, p.o. | 82 ± 9 | [8] |

| OVCAR3 Xenograft | 10 mg/kg, p.o. | 24 ± 26 | [8] |

| OVCAR3 Xenograft | 30 mg/kg, p.o. | 72 ± 17 | [8] |

| OVCAR3 Xenograft | 60 mg/kg, p.o. | 82 ± 10 | [8] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the characterization of KIF18A inhibitors.

KIF18A ATPase Activity Assay (ADP-Glo™)

This assay quantifies the ATPase activity of KIF18A by measuring the amount of ADP produced.

Materials:

-

Recombinant human KIF18A motor domain

-

Microtubules

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds (e.g., VLS-1272)

-

Assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 5 µM paclitaxel)

-

384-well white opaque plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 2.5 µL of the test compound dilution or DMSO (vehicle control).

-

Add 2.5 µL of a solution containing KIF18A enzyme and microtubules in assay buffer.

-

Initiate the reaction by adding 5 µL of ATP solution. The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9][10]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition relative to the vehicle control and determine the IC50 value using a suitable data analysis software.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying the amount of ATP present.[11]

Materials:

-

Cancer cell lines (e.g., MDA-MB-157, OVCAR-3)

-

Complete cell culture medium

-

Test compounds

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

96-well opaque-walled plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) in 100 µL of culture medium.

-

Allow the cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.

-

Prepare serial dilutions of the test compound in culture medium.

-

Add 100 µL of the compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.[12][13]

-

Add 100 µL of CellTiter-Glo® Reagent to each well.[13]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12][13]

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13]

-

Measure the luminescence using a plate reader.

-

Calculate the percent viability relative to the vehicle control and determine the IC50 value.

Immunofluorescence Staining of Mitotic Spindles and Chromosomes

This technique is used to visualize the effects of KIF18A inhibition on mitotic spindle morphology and chromosome alignment.[14]

Materials:

-

Cells grown on coverslips

-

PHEM buffer (60 mM PIPES, 25 mM HEPES, 10 mM EGTA, 4 mM MgCl₂, pH 7.0)[14]

-

Permeabilization buffer (PHEM + 1.0% Triton X-100)[14]

-

Fixative solution (4% paraformaldehyde in PHEM)[14]

-

Blocking solution (e.g., 10% boiled donkey serum in PHEM)[14]

-

Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-pericentrin for centrosomes)

-

Fluorophore-conjugated secondary antibodies

-

DAPI (for DNA staining)

-

Antifade mounting medium

Procedure:

-

Treat cells with the KIF18A inhibitor or vehicle for the desired time.

-

Rinse the cells with PHEM buffer.[14]

-

Permeabilize the cells with permeabilization buffer for 5 minutes at 37°C.[14]

-

Fix the cells with fixative solution for 20 minutes at 37°C.[14]

-

Wash the cells three times with PHEM-T (PHEM + 0.1% Triton X-100).[14]

-

Block the cells with blocking solution for 1 hour at room temperature.[14]

-

Incubate the cells with primary antibodies diluted in blocking solution overnight at 4°C.

-

Wash the cells three times with PHEM-T.

-

Incubate the cells with fluorophore-conjugated secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.

-

Wash the cells three times with PHEM-T.

-

Counterstain the DNA with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides using antifade mounting medium.

-

Visualize the cells using a fluorescence microscope.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of KIF18A inhibitors in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Cancer cell line (e.g., OVCAR-3)

-

Matrigel

-

Test compound formulation

-

Vehicle control

Procedure:

-

Subcutaneously inject a suspension of cancer cells and Matrigel into the flank of the mice.[15]

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle control to the mice according to the planned dosing schedule (e.g., daily oral gavage).[16]

-

Measure the tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., twice weekly).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) for each treatment group.

Pharmacokinetic Studies in Mice

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the KIF18A inhibitor.

Materials:

-

Mice (e.g., BALB/c)

-

Test compound formulation

-

Analytical equipment (e.g., LC-MS/MS)

Procedure:

-

Administer the test compound to mice via the intended clinical route (e.g., oral gavage) and intravenously (for bioavailability determination).[17]

-

Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[18]

-

Process the blood samples to obtain plasma.[19]

-

Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.[17][18]

-

Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.[17]

-

Determine the oral bioavailability of the compound by comparing the AUC from oral administration to the AUC from intravenous administration.[17]

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the discovery and development of KIF18A inhibitors.

Conclusion

The discovery and development of KIF18A inhibitors represent a promising new frontier in targeted cancer therapy. By exploiting the synthetic lethal relationship between KIF18A and chromosomal instability, these inhibitors have the potential to selectively eliminate cancer cells while sparing healthy, non-cancerous cells. The detailed methodologies and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working in this exciting field. Further preclinical and clinical investigation of KIF18A inhibitors will be crucial to fully realize their therapeutic potential for patients with CIN-high cancers.

References

- 1. Design, Biological Characterization, and Discovery of Novel Cyclohexenyl Derivatives as Kinesin KIF18A Inhibitors for the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of potent, orally active KIF18A inhibitors targeting CIN-high cancer cells. - ASCO [asco.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. ulab360.com [ulab360.com]

- 10. worldwide.promega.com [worldwide.promega.com]

- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 12. OUH - Protocols [ous-research.no]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. OVCAR-3 Xenograft Model - Altogen Labs [altogenlabs.com]

- 16. Tumor Inhibition by Enzalutamide in a Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. unmc.edu [unmc.edu]

Targeting KIF18A: A Novel Therapeutic Strategy for Chromosomally Unstable Cancers

An In-Depth Technical Guide on the Therapeutic Potential of KIF18A Inhibition

Introduction

Kinesin family member 18A (KIF18A) has emerged as a compelling therapeutic target in oncology, particularly for the treatment of cancers characterized by chromosomal instability (CIN).[1][2] KIF18A, a microtubule-associated molecular motor, plays a pivotal role in the precise alignment and segregation of chromosomes during mitosis.[3][4] While largely dispensable for normal somatic cell division, cancer cells with high levels of CIN exhibit a heightened dependency on KIF18A for their survival and proliferation.[5][6] This differential requirement presents a promising therapeutic window for selectively targeting tumor cells while sparing healthy tissues.[1][7] This technical guide provides a comprehensive overview of the therapeutic potential of targeting KIF18A, with a focus on the preclinical data, experimental methodologies, and underlying signaling pathways. While this document refers to the hypothetical inhibitor "KIF18A-IN-10," the data and protocols presented are synthesized from publicly available information on well-characterized KIF18A inhibitors.

Therapeutic Rationale

The primary rationale for targeting KIF18A lies in its essential role in mitigating the detrimental effects of CIN in cancer cells.[2] CIN is a hallmark of many aggressive tumors and is associated with poor prognosis.[2] These cancer cells often have an abnormal number of chromosomes (aneuploidy) and are prone to errors during cell division.[2] KIF18A helps these unstable cells to successfully navigate mitosis by regulating microtubule dynamics at the plus-ends, thereby ensuring proper chromosome congression at the metaphase plate.[3][8]

Inhibition of KIF18A's ATPase activity disrupts its motor function, leading to a cascade of mitotic defects in CIN-high cancer cells, including:[9]

-

Chromosome Congression Failure: Chromosomes fail to align correctly at the metaphase plate.[3][9]

-

Prolonged Mitotic Arrest: The spindle assembly checkpoint (SAC) is activated, halting the cell cycle in mitosis.[3]

-

Multipolar Spindle Formation: Disruption of microtubule dynamics can lead to the formation of abnormal mitotic spindles with more than two poles.[6][8]

-

Apoptosis: Prolonged mitotic arrest and severe mitotic errors ultimately trigger programmed cell death.[3][10]

This selective cytotoxicity towards CIN-high cancer cells makes KIF18A inhibitors a promising class of anti-cancer agents.[1][7]

Quantitative Data on KIF18A Inhibitors

The following table summarizes the quantitative data for several known KIF18A inhibitors. This data is illustrative of the potency and activity that would be sought for a compound like "this compound."

| Compound Name | Assay Type | Target | Potency | Cell Line/System | Reference |

| VLS-1272 | ADP-Glo Biochemical Assay | KIF18A (1-374) | Potent (specific values not detailed) | In vitro | [9] |

| AM-7710 series analogs | Microtubule-ATPase Motor Assay | KIF18A | Potent (specific values not detailed) | In vitro | [2] |

| Lead Candidates (Volastra) | Binding Assay | KIF18A | Sub-nM | In vitro | [11] |

| Sovilnesib (AMG-650) | Phase 1b Clinical Trial | KIF18A | N/A | Patients with advanced p53-mutated tumors | [1][7] |

Experimental Protocols

Detailed methodologies are crucial for the evaluation of KIF18A inhibitors. The following protocols are based on methods described in the cited literature.

KIF18A ATPase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

This biochemical assay measures the ATPase activity of the KIF18A motor domain and its inhibition by a test compound.

-

Reagents: Recombinant KIF18A motor domain, microtubules, ATP, ADP-Glo™ reagents.

-

Procedure:

-

Incubate varying concentrations of the KIF18A inhibitor with the KIF18A motor domain and microtubules.

-

Initiate the reaction by adding ATP.

-

After a defined incubation period, stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which quantifies luminescence.

-

Calculate the IC50 value, representing the concentration of inhibitor required to reduce KIF18A ATPase activity by 50%.

-

Cell Viability and Proliferation Assays

These assays determine the effect of KIF18A inhibition on the growth of cancer cell lines.

-

Reagents: Cancer cell lines (e.g., CIN-high and CIN-low), cell culture medium, KIF18A inhibitor, CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere.

-

Treat cells with a dose-response range of the KIF18A inhibitor for a specified period (e.g., 72-96 hours).

-

Add CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

-

Measure luminescence using a plate reader.

-

Determine the GI50 (concentration for 50% growth inhibition) or EC50 values.

-

Immunofluorescence Staining for Mitotic Defects

This method visualizes the cellular effects of KIF18A inhibition on mitotic spindles and chromosome alignment.

-

Reagents: Cells grown on coverslips, KIF18A inhibitor, paraformaldehyde (for fixation), Triton™ X-100 (for permeabilization), primary antibodies (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin for centrosomes), fluorescently labeled secondary antibodies, DAPI (for DNA staining).

-

Procedure:

-

Treat cells with the KIF18A inhibitor.

-

Fix, permeabilize, and block the cells.

-

Incubate with primary antibodies followed by fluorescently labeled secondary antibodies.

-

Stain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

-

Quantify mitotic defects such as chromosome misalignment and multipolar spindles.[6][8]

-

Western Blot Analysis

This technique is used to measure the levels of specific proteins to understand the molecular consequences of KIF18A inhibition.

-

Reagents: Cell lysates from treated and untreated cells, SDS-PAGE gels, transfer membranes, primary antibodies (e.g., anti-KIF18A, anti-Cyclin B1, anti-cleaved PARP, anti-phospho-Histone H3), HRP-conjugated secondary antibodies, chemiluminescent substrate.

-

Procedure:

-

Prepare protein lysates from cells treated with the KIF18A inhibitor.

-

Separate proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Probe the membrane with primary antibodies against target proteins, followed by HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and an imaging system. This can show an increase in mitotic markers (Cyclin B1, phospho-Histone H3) and apoptosis markers (cleaved PARP).[10]

-

In Vivo Tumor Xenograft Models

These studies assess the anti-tumor efficacy of KIF18A inhibitors in a living organism.

-

Procedure:

-

Implant human cancer cells (e.g., high-grade serous ovarian or triple-negative breast cancer cell lines) subcutaneously into immunocompromised mice.[2]

-

Once tumors are established, randomize the mice into vehicle control and treatment groups.

-

Administer the KIF18A inhibitor orally or via another appropriate route at various doses and schedules.

-

Measure tumor volume regularly.

-

At the end of the study, tumors can be excised for pharmacodynamic and biomarker analysis (e.g., immunohistochemistry for mitotic markers).[2][9]

-

Signaling Pathways and Visualizations

KIF18A expression and function are implicated in several cancer-related signaling pathways. Understanding these connections can aid in identifying patient populations that may benefit from KIF18A inhibition and potential combination therapies.

Caption: KIF18A is regulated by the JNK1/c-Jun pathway and influences proliferation and metastasis.[12][13][14]

Caption: Mechanism of action of a KIF18A inhibitor in CIN-high versus normal cells.

Caption: General workflow for the preclinical development of a KIF18A inhibitor.

Conclusion

Targeting KIF18A represents a highly promising and innovative strategy for the treatment of chromosomally unstable cancers. The selective dependency of CIN-high tumor cells on KIF18A for mitotic progression provides a clear therapeutic window, potentially leading to potent anti-tumor activity with a favorable safety profile.[1][2] The development of small molecule inhibitors against KIF18A, such as those discussed in this guide, has demonstrated robust preclinical activity, leading to substantial, dose-dependent inhibition of tumor growth.[9] Ongoing clinical trials with KIF18A inhibitors will be crucial in validating this approach in patients and could pave the way for a new class of targeted therapies for difficult-to-treat cancers.[1] The continued exploration of KIF18A biology and the development of next-generation inhibitors hold significant potential to improve outcomes for patients with CIN-driven malignancies.

References

- 1. kuickresearch.com [kuickresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]

- 4. Prognostic Biomarker KIF18A and Its Correlations With Immune Infiltrates and Mitosis in Glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. KIF18A promotes head and neck squamous cell carcinoma invasion and migration via activation of Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Kinesin Family Member-18A (KIF18A) Promotes Cell Proliferation and Metastasis in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KIF18A-IN-10 in In Vitro Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

KIF18A (Kinesin Family Member 18A) is a plus-end directed motor protein that plays a crucial role in regulating microtubule dynamics during mitosis.[1][2] It is essential for the proper alignment of chromosomes at the metaphase plate.[3][4] In cancer cells exhibiting chromosomal instability (CIN), there is a heightened dependency on KIF18A for successful cell division.[5][6][7] This makes KIF18A a compelling therapeutic target for the selective elimination of cancer cells with high levels of CIN, such as those found in triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC).[5][8][9] KIF18A inhibitors, such as KIF18A-IN-10, disrupt the mitotic process in these cancer cells, leading to mitotic arrest, apoptosis, and mitotic catastrophe.[2][3]

These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of KIF18A inhibitors.

Data Presentation

The following table summarizes the in vitro activity of various KIF18A inhibitors against different cancer cell lines and enzymatic targets.

| Inhibitor | Assay Type | Cell Line / Target | IC50 / Concentration | Reference |

| AM-0277 | Cell Growth | KIF18A inhibitor-sensitive cancer cell lines | 0.5 µM (6-day treatment) | [10] |

| AM-1882 | Cell Growth | BT-549 | 0.1 µM (48h treatment) | [10] |

| AM-1882 | Cell Growth | OVCAR-8 (parental) | ~0.1 µM (96h treatment) | [10] |

| AM-9022 | Cell Growth | OVCAR-8 (parental) | ~0.1 µM (96h treatment) | [10] |

| ATX020 | ATPase Activity | KIF18A | 0.014 µM | [11] |

| ATX020 | Anti-proliferative | OVCAR-3 | 0.053 µM | [11] |

| ATX020 | Anti-proliferative | OVCAR-8 | 0.54 µM | [11] |

| Compound 3 | ATPase Activity | KIF18A | 8.2 nM | [6] |

| Sovilnesib | ATPase Activity | KIF18A | 41.3 nM | [6] |

| VLS-1272 | ATPase Activity | KIF18A | Sub-nM potency | [12][13] |

Signaling Pathway and Mechanism of Action

KIF18A is a motor protein that moves along microtubules to their plus-ends, where it regulates their dynamics to ensure proper chromosome congression during metaphase.[4][6] In some cancers, the JNK1/c-Jun signaling pathway can activate KIF18A expression, contributing to tumorigenesis.[14] Inhibition of KIF18A disrupts chromosome alignment, leading to prolonged mitotic arrest through the activation of the Spindle Assembly Checkpoint (SAC).[3] This sustained arrest ultimately triggers apoptotic cell death in cancer cells, particularly those with CIN.[2][9]

Caption: KIF18A signaling and inhibition pathway.

Experimental Protocols

Cell Proliferation Assay (Crystal Violet Staining)

This assay determines the effect of this compound on the long-term growth of cancer cell lines.

Materials:

-

This compound

-

CIN+ cancer cell lines (e.g., OVCAR-3, BT-549) and CIN- cell lines (e.g., MCF-7)

-

Appropriate cell culture medium and serum

-

96-well cell culture plates

-

Crystal Violet solution (0.5% in 25% methanol)

-

10% acetic acid

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1,000-5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) or DMSO as a vehicle control.

-

Incubate the plates for 6 days.

-

Carefully wash the cells with PBS.

-

Fix the cells with 100 µL of methanol for 10 minutes.

-

Remove the methanol and stain the cells with 50 µL of Crystal Violet solution for 10 minutes.

-

Wash the wells thoroughly with water and allow them to air dry.

-

Solubilize the dye by adding 100 µL of 10% acetic acid to each well.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the IC50 values by fitting the data to a dose-response curve.

Western Blot Analysis for Mitotic Arrest and Apoptosis Markers

This protocol is used to assess the protein-level changes indicative of mitotic arrest and apoptosis following treatment with this compound.

Materials:

-

This compound

-

Sensitive cancer cell lines (e.g., OVCAR-3)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-Cyclin B1, anti-phospho-Histone H3 (Ser10), anti-cleaved PARP, anti-KIF18A, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Protein electrophoresis and transfer equipment

Procedure:

-

Plate cells and treat with this compound (e.g., 0.5 µM) or DMSO for 24-48 hours.

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Immunofluorescence Staining for Mitotic Spindle Analysis

This assay visualizes the effects of this compound on mitotic spindle morphology and chromosome alignment.

Materials:

-

This compound

-

Sensitive cancer cell lines (e.g., MDA-MB-157, MDA-MB-231)

-

Glass coverslips in a 24-well plate

-

4% paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-α-tubulin, anti-pericentrin (or γ-tubulin)

-

Fluorophore-conjugated secondary antibodies

-

DAPI for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips and allow them to attach.

-

Treat the cells with this compound (e.g., 0.2 µM) or DMSO for 24 hours.

-

Fix the cells with 4% PFA for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block with blocking solution for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour in the dark.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides and image using a fluorescence microscope.

-

Quantify mitotic defects such as multipolar spindles and misaligned chromosomes.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for evaluating a KIF18A inhibitor.

Caption: General workflow for in vitro evaluation.

References

- 1. Kif18A is involved in human breast carcinogenesis | Carcinogenesis | Oxford Academic [academic.oup.com]

- 2. Novel KIF18A Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]

- 6. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Abstract PR001: KIF18A inhibition, via ATX020, leads to mitotic arrest and robust anti-tumor activity through a synthetic lethal interaction with chromosome instability | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 12. ascopubs.org [ascopubs.org]

- 13. researchgate.net [researchgate.net]

- 14. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of KIF18A-IN-10 for Experimental Success

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for determining the optimal experimental concentration of KIF18A-IN-10, a small molecule inhibitor of the mitotic kinesin KIF18A. KIF18A is a critical motor protein involved in chromosome alignment during mitosis, and its inhibition represents a promising therapeutic strategy for cancers characterized by chromosomal instability (CIN).[1][2][3][4] These protocols are designed to guide researchers in establishing effective concentrations for both biochemical and cell-based assays.

Mechanism of Action of KIF18A Inhibitors

KIF18A is a plus-end directed motor protein that utilizes ATP hydrolysis to move along microtubules.[5] Its primary role during mitosis is to regulate the dynamics of kinetochore microtubules, ensuring proper chromosome congression at the metaphase plate.[2][6] In chromosomally unstable cancer cells, which often exhibit a high degree of aneuploidy, the reliance on KIF18A for successful mitosis is heightened.[3][7]

Inhibition of KIF18A's ATPase activity disrupts its motor function.[6] This leads to several distinct cellular phenotypes, primarily in CIN cells, including:

-

Defective Chromosome Alignment: Chromosomes fail to align properly at the metaphase plate.[8][9]

-

Prolonged Mitotic Arrest: The spindle assembly checkpoint (SAC) is activated, causing cells to arrest in mitosis.[2]

-

Formation of Multipolar Spindles: Disruption of microtubule dynamics can lead to abnormal spindle structures.[3][8]

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death.[1][2]

Notably, normal, chromosomally stable cells are significantly less sensitive to KIF18A inhibition, providing a potential therapeutic window for cancer treatment.[3][10]

Quantitative Data Summary

The following tables summarize reported biochemical potencies and cellular activities of various KIF18A inhibitors. This data serves as a reference for establishing an initial concentration range for this compound.

Table 1: Biochemical Activity of KIF18A Inhibitors

| Inhibitor | Assay Type | Target | IC50 | Reference |

| Various Analogs | MT-ATPase (ADP-Glo) | KIF18A | Varies | [1] |

| Compound 3 | MT-ATPase | KIF18A | 8.2 nM | [9] |

| Sovilnesib | MT-ATPase | KIF18A | 41.3 nM | [9] |

| ATX020 | ATPase | KIF18A | 14 nM | [7] |

| Novel Inhibitors | ATPase (Biochemical) | KIF18A | < 30 nM | [11] |

| VLS-1272 | ATPase (ADP-Glo) | KIF18A | Varies with ATP | [12] |

Table 2: Cellular Activity of KIF18A Inhibitors

| Inhibitor | Cell Line | Assay Type | Effective Concentration / IC50 | Duration | Reference |

| AM-1882 | MDA-MB-157 | Mitotic Feature Assay | 0.05 µM | 24 h | [1] |

| AM-0277 | OVCAR-3 | Western Blot | 0.5 µM | 4-24 h | [13] |

| AM-1882 | Cancer Cell Lines | Western Blot (Apoptosis) | 0.1 µM | 48 h | [1] |

| Compound 3 | MDA-MB-231 | Spindle Length Assay | 250 nM | 24 h | [9] |

| Sovilnesib | MDA-MB-231 | Spindle Length Assay | 250 nM | 24 h | [9] |

| ATX020 | OVCAR-3 | Anti-proliferation | 53 nM | - | [7] |

| Novel Inhibitors | OVCAR-3 | Cell Growth Inhibition | < 30 nM | - | [11] |

Experimental Protocols

The following protocols provide a framework for determining the optimal concentration of this compound. It is recommended to first determine the biochemical potency and then proceed to cellular assays.

Protocol 1: In Vitro KIF18A ATPase Activity Assay

This assay directly measures the inhibitory effect of this compound on the microtubule-stimulated ATPase activity of the KIF18A motor domain. The ADP-Glo™ Kinase Assay is a commonly used method.

Materials:

-

Recombinant human KIF18A motor domain

-

Microtubules

-

ATP

-

ADP-Glo™ Kinase Assay kit

-

This compound

-

Assay buffer (e.g., 25 mM PIPES, pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

-

Reaction Setup: In a 384-well plate, add the KIF18A enzyme, microtubules, and this compound or DMSO control.

-

Initiate Reaction: Add ATP to initiate the ATPase reaction. Incubate at room temperature for a defined period (e.g., 30-60 minutes).

-

Detect ADP Production: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability/Proliferation Assay

This assay determines the effect of this compound on the growth and viability of cancer cell lines, particularly those with known chromosomal instability (e.g., OVCAR-3, MDA-MB-231, BT-549).[1][3]

Materials:

-

CIN-positive cancer cell lines (e.g., OVCAR-3, MDA-MB-231) and a CIN-negative or normal cell line for comparison (e.g., HCT116, RPE1).[8][9]

-

Complete cell culture medium

-

This compound

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or crystal violet)

-

96-well plates

-

Plate reader or microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

Compound Treatment: The following day, treat the cells with a range of this compound concentrations. Include a DMSO-only control.

-

Incubation: Incubate the cells for a period of 72 to 96 hours.[8][14]

-

Measure Viability: At the end of the incubation period, measure cell viability using your chosen method.

-

Data Analysis: Normalize the data to the DMSO control and plot cell viability against the logarithm of the this compound concentration. Calculate the IC50 or GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blotting for Mitotic Markers

This protocol is used to confirm the mechanism of action by observing the accumulation of mitotic markers following treatment with this compound.

Materials:

-

Selected cancer cell line

-

This compound

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and blotting equipment

-

Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-Cyclin B1, anti-cleaved PARP, anti-GAPDH or β-actin (loading control).[1][13]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and treat with a concentration of this compound expected to induce mitotic arrest (e.g., 1-5 times the cell viability IC50) for various time points (e.g., 16, 24, 48 hours).[1][8]

-

Cell Lysis: Harvest and lyse the cells.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with the primary antibodies of interest.

-

Detection: Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescent substrate.

-

Analysis: An increase in phospho-Histone H3 and Cyclin B1 levels will indicate mitotic arrest. The appearance of cleaved PARP can indicate the induction of apoptosis.[1]

Protocol 4: Immunofluorescence Staining for Mitotic Phenotypes

This protocol allows for the direct visualization of the effects of this compound on the mitotic spindle and chromosome alignment.

Materials:

-

Selected cancer cell line

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-α-tubulin (for microtubules), anti-pericentrin (for centrosomes).[15]

-

Fluorescently labeled secondary antibodies

-

DAPI or Hoechst stain (for DNA)

-

Coverslips and mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound at a concentration determined from previous assays for 24 hours.[1]

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize with Triton X-100.

-

Blocking and Staining: Block non-specific antibody binding and then incubate with primary antibodies, followed by fluorescently labeled secondary antibodies. Counterstain the DNA with DAPI or Hoechst.

-

Imaging: Mount the coverslips and acquire images using a fluorescence microscope.

-

Analysis: Quantify mitotic phenotypes such as chromosome congression defects, spindle length, and the percentage of cells with multipolar spindles.[9]

Visualizations

The following diagrams illustrate key concepts related to the mechanism of KIF18A and the experimental workflow for determining the optimal concentration of this compound.

Caption: KIF18A signaling pathway and the effect of this compound.

Caption: Workflow for determining the optimal concentration of this compound.

Caption: Logical relationship between this compound activity and experimental outcomes.

References

- 1. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]

- 3. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Abstract PR001: KIF18A inhibition, via ATX020, leads to mitotic arrest and robust anti-tumor activity through a synthetic lethal interaction with chromosome instability | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 8. static1.squarespace.com [static1.squarespace.com]

- 9. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. Abstract 5637: A novel KIF18A inhibitor for targeting chromosomal instability in cancer | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for KIF18A Inhibitor in Cell Culture

Note: The following application notes and protocols are based on data available for various KIF18A inhibitors. As specific data for "KIF18A-IN-10" is not publicly available, the information provided is a generalized guide based on chemically similar compounds and should be adapted as necessary for your specific molecule. It is recommended to perform small-scale solubility and stability tests before proceeding with large-scale experiments.

Introduction

KIF18A, a member of the kinesin-8 family of motor proteins, plays a critical role in the regulation of microtubule dynamics and chromosome alignment during mitosis.[1] Its inhibition has emerged as a promising therapeutic strategy, particularly for chromosomally unstable cancers that are highly dependent on KIF18A for proper mitotic progression.[2][3][4] Small molecule inhibitors of KIF18A disrupt its ATPase activity, leading to mitotic arrest, apoptosis, and potent anti-tumor effects.[5][6][7]

These application notes provide detailed protocols for the solubilization and preparation of a representative KIF18A inhibitor, KIF18A-IN-1, for use in cell culture-based assays.

Solubility of KIF18A Inhibitors

The solubility of KIF18A inhibitors can vary, but they generally exhibit good solubility in organic solvents like Dimethyl Sulfoxide (DMSO). The following table summarizes the solubility data for several known KIF18A inhibitors.

| Compound | Solvent | Solubility | Reference |

| KIF18A-IN-1 | DMSO | 100 mg/mL (173.38 mM) (ultrasonication may be needed) | [8] |

| KIF18A-IN-2 | DMSO | 50 mg/mL (93.51 mM) (requires freshly opened DMSO and may need ultrasonication) | [7] |

| KIF18A-IN-3 | DMSO | 80 mg/mL (139.19 mM) (sonication is recommended) | [9] |

| KIF18A-IN-11 | DMSO | May be soluble | [10] |

Note: It is highly recommended to use freshly opened, anhydrous DMSO to achieve the best solubility, as hygroscopic DMSO can significantly impact the dissolution of the compound.[7] For compounds with lower aqueous solubility, in vivo formulations often involve co-solvents such as PEG300, Tween-80, Cremophor, or corn oil.[6][10]

Experimental Protocols

Preparation of a 10 mM Stock Solution of KIF18A-IN-1 in DMSO

This protocol describes the preparation of a 10 mM stock solution of KIF18A-IN-1, which can be further diluted for cell culture experiments.

Materials:

-

KIF18A-IN-1 (Molecular Weight: 576.77 g/mol )

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of KIF18A-IN-1 needed:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 576.77 g/mol x 1000 mg/g = 5.7677 mg

-

-

Weigh the compound: Carefully weigh out approximately 5.77 mg of KIF18A-IN-1 and place it in a sterile microcentrifuge tube.

-

Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

-

Dissolve the compound: Vortex the tube vigorously to dissolve the compound. If the compound does not fully dissolve, sonicate the tube in an ultrasonic bath for a few minutes.[8] Gentle heating to 37°C can also aid in dissolution.[8]

-

Storage: Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[6][7][8]

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the 10 mM DMSO stock solution to the desired final concentration in cell culture medium.

Materials:

-

10 mM KIF18A-IN-1 stock solution in DMSO

-

Pre-warmed complete cell culture medium

-

Sterile tubes for dilution

Procedure:

-

Thaw the stock solution: Thaw a single aliquot of the 10 mM KIF18A-IN-1 stock solution at room temperature.

-

Perform serial dilutions: It is recommended to perform serial dilutions to achieve the final desired concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

-

Intermediate Dilution (Optional but Recommended): First, dilute the 10 mM stock 1:100 in cell culture medium to create a 100 µM intermediate solution. To do this, add 1 µL of the 10 mM stock to 99 µL of pre-warmed medium.

-

Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of cell culture medium in your experimental vessel (e.g., 96-well plate, 6-well plate). For example, to achieve a final concentration of 100 nM in 1 mL of medium, add 1 µL of the 100 µM intermediate solution.

-

-

Mix thoroughly: Gently mix the medium after adding the compound to ensure a homogenous concentration.

-

DMSO Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the KIF18A inhibitor treatment. This is crucial to account for any effects of the solvent on the cells.

Visualization of Pathways and Workflows

KIF18A Signaling Pathway in Mitosis

KIF18A is a key regulator of chromosome alignment during mitosis. Its activity is essential for the proper segregation of chromosomes. The JNK1/c-Jun signaling pathway has been shown to be an upstream regulator of KIF18A expression.[11]

Caption: The JNK1/c-Jun pathway regulates KIF18A expression, which is crucial for mitotic progression.

Experimental Workflow for Cell-Based Assays

The following diagram illustrates a typical workflow for evaluating the effect of a KIF18A inhibitor on cell proliferation and viability.

References

- 1. Sumoylation of Kif18A plays a role in regulating mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]

- 3. researchgate.net [researchgate.net]

- 4. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. glpbio.com [glpbio.com]

- 9. KIF18A-IN-3 | High-Efficiency KIF18A Inhibitor | TargetMol [targetmol.com]

- 10. KIF18A-IN-11 | Microtubule(Tubulin) | | Invivochem [invivochem.com]

- 11. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of Cells Treated with KIF18A-IN-10

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of KIF18A-IN-10, a small molecule inhibitor of the mitotic kinesin KIF18A. This document offers detailed experimental protocols, data presentation guidelines, and visual representations of the associated signaling pathways and workflows.

Introduction

KIF18A, a member of the kinesin-8 family of motor proteins, plays a critical role in regulating microtubule dynamics at the plus-ends, which is essential for proper chromosome alignment during mitosis.[1][2][3] Elevated expression of KIF18A is observed in various cancers and is often associated with chromosomal instability (CIN), a hallmark of many aggressive tumors.[1][2] this compound and similar inhibitors target the ATPase activity of KIF18A, leading to its mislocalization from kinetochores to spindle poles.[2][3] This disruption of KIF18A function results in mitotic arrest, activation of the Spindle Assembly Checkpoint (SAC), and subsequent apoptosis, particularly in cancer cells with high levels of CIN.[1][3][4] Western blot analysis is a crucial technique to elucidate the mechanism of action of this compound by quantifying the changes in protein expression levels of KIF18A itself and its downstream effectors.

Data Presentation

The following tables summarize the expected quantitative changes in protein expression following treatment with KIF18A inhibitors, based on studies of closely related compounds like AM-1882 and AM-0277. Researchers should generate similar tables to present their own quantitative Western blot data for clear comparison.

Table 1: Effect of KIF18A Inhibition on Key Mitotic and Apoptotic Proteins

| Target Protein | Cellular Process | Expected Change upon KIF18A Inhibition | Reference Compound(s) |

| KIF18A | Mitotic Motor Protein | No significant change in total protein level | AM-1882 |

| Cyclin B1 | G2/M Transition | Accumulation (due to mitotic arrest) | AM-0277 |

| Cleaved PARP | Apoptosis Marker | Increase | AM-0277, AM-1882 |

| Phospho-Histone H3 (Ser10) | Mitosis Marker | Increase (due to mitotic arrest) | Not specified |

| MAD2 | Spindle Assembly Checkpoint | No significant change in total protein level | Not specified |

Note: The data for reference compounds are based on qualitative or semi-quantitative Western blot images from the cited literature. It is recommended to perform densitometric analysis of Western blot bands to obtain quantitative fold changes.

Table 2: Potential Downstream Signaling Pathways Affected by KIF18A Inhibition

| Signaling Pathway | Key Proteins to Analyze by Western Blot | Expected Change upon KIF18A Inhibition | Reference |

| TGF-β / SMAD | p-SMAD2/3, SMAD2/3, E-cadherin, N-cadherin | Altered phosphorylation and expression | [5] |

| Akt / MMP | p-Akt, Akt, MMP-7, MMP-9 | Decreased phosphorylation and expression | [6] |

| JNK / c-Jun | p-c-Jun, c-Jun | Decreased phosphorylation | [7][8] |

Experimental Protocols

Protocol 1: Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cancer cell lines with known high levels of chromosomal instability (e.g., OVCAR-3, JIMT-1, HCC-1806) at a density that will result in 70-80% confluency at the time of harvest.

-